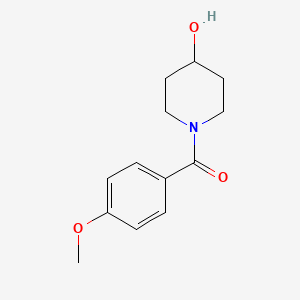

1-(4-Methoxybenzoyl)piperidin-4-ol

描述

Structure

3D Structure

属性

分子式 |

C13H17NO3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC 名称 |

(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5,11,15H,6-9H2,1H3 |

InChI 键 |

SWGVRVQZOBEWNF-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |

产品来源 |

United States |

Chemical Transformations and Derivatization Strategies of 1 4 Methoxybenzoyl Piperidin 4 Ol

Reactions Involving the Hydroxyl Group at C4

The secondary alcohol at the C4 position of the piperidine (B6355638) ring is a key functional handle for a variety of chemical transformations, including esterification, etherification, and substitution reactions.

Esterification Reactions

The hydroxyl group of 1-(4-methoxybenzoyl)piperidin-4-ol can be readily esterified with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids, typically in the presence of a coupling agent. These reactions lead to the formation of the corresponding esters, which can modulate the lipophilicity and other physicochemical properties of the parent molecule.

For instance, the reaction with an acid chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent like dichloromethane, would yield the corresponding benzoate (B1203000) ester. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Acetyl Chloride | Triethylamine, Dichloromethane, Room Temperature | 1-(4-Methoxybenzoyl)piperidin-4-yl acetate |

| This compound | Propionic Anhydride | Pyridine, 4-Dimethylaminopyridine (DMAP), Dichloromethane, Room Temperature | 1-(4-Methoxybenzoyl)piperidin-4-yl propionate |

| This compound | Benzoic Acid | Dicyclohexylcarbodiimide (DCC), DMAP, Dichloromethane, Room Temperature | 1-(4-Methoxybenzoyl)piperidin-4-yl benzoate |

Etherification Reactions

Etherification of the C4-hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

For example, treatment of this compound with sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide like methyl iodide, would produce the corresponding methyl ether.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Methyl Iodide | Sodium Hydride, Tetrahydrofuran, 0 °C to Room Temperature | 4-Methoxy-1-(4-methoxybenzoyl)piperidine |

| This compound | Benzyl Bromide | Potassium tert-butoxide, Dimethylformamide, Room Temperature | 4-(Benzyloxy)-1-(4-methoxybenzoyl)piperidine |

| This compound | Ethyl Tosylate | Sodium Hydroxide, Phase Transfer Catalyst (e.g., TBAB), Toluene/Water, 60 °C | 4-Ethoxy-1-(4-methoxybenzoyl)piperidine |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group at C4 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Treatment with tosyl chloride or mesyl chloride in the presence of a base like pyridine yields the corresponding sulfonate ester. This activated intermediate can then be displaced by a variety of nucleophiles, allowing for the introduction of functionalities such as azides, nitriles, and amines.

For example, the tosylated derivative of this compound can react with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding 4-azido derivative, which can be further transformed, for instance, into a 4-amino group via reduction.

| Reactant | Reagents/Conditions | Intermediate | Nucleophile | Product |

| This compound | 1. p-Toluenesulfonyl chloride, Pyridine, 0 °C to RT | 1-(4-Methoxybenzoyl)piperidin-4-yl tosylate | Sodium Azide (NaN3) | 4-Azido-1-(4-methoxybenzoyl)piperidine |

| This compound | 1. Methanesulfonyl chloride, Triethylamine, DCM, 0 °C | 1-(4-Methoxybenzoyl)piperidin-4-yl mesylate | Sodium Cyanide (NaCN) | 1-(4-Methoxybenzoyl)piperidine-4-carbonitrile |

| This compound | 1. Phosphorus tribromide (PBr3), Diethyl ether, 0 °C | 4-Bromo-1-(4-methoxybenzoyl)piperidine | Ammonia (NH3) | 1-(4-Methoxybenzoyl)piperidin-4-amine |

Modifications of the 4-Methoxybenzoyl Moiety

The 4-methoxybenzoyl group offers opportunities for chemical modification through reactions on the aromatic ring and alterations of the methoxy (B1213986) group.

Aromatic Ring Substitutions and Functionalization

The benzene (B151609) ring of the 4-methoxybenzoyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and, to a lesser extent, the amide group. The methoxy group is a strong ortho, para-directing group. Given that the para position is already substituted, electrophilic attack is expected to occur predominantly at the ortho positions (C3 and C5) relative to the methoxy group.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 1-(3-nitro-4-methoxybenzoyl)piperidin-4-ol. mdpi.com

| Reactant | Reaction | Reagents/Conditions | Major Product(s) |

| This compound | Nitration | HNO3, H2SO4, 0 °C | 1-(4-Methoxy-3-nitrobenzoyl)piperidin-4-ol |

| This compound | Bromination | Br2, Acetic Acid, Room Temperature | 1-(3-Bromo-4-methoxybenzoyl)piperidin-4-ol |

| This compound | Friedel-Crafts Acylation | Acetyl Chloride, AlCl3, Dichloromethane, 0 °C | 1-(3-Acetyl-4-methoxybenzoyl)piperidin-4-ol |

Alterations of the Methoxy Group

The methyl ether of the 4-methoxybenzoyl group can be cleaved to unveil the corresponding phenol, 1-(4-hydroxybenzoyl)piperidin-4-ol. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids. Common reagents for this demethylation include boron tribromide (BBr3), hydrobromic acid (HBr), and aluminum chloride (AlCl3). The choice of reagent can depend on the presence of other sensitive functional groups in the molecule.

The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, such as the introduction of different ether or ester groups, thereby expanding the chemical diversity of the scaffold.

| Reactant | Reagents/Conditions | Product |

| This compound | Boron Tribromide (BBr3), Dichloromethane, -78 °C to Room Temperature | 1-(4-Hydroxybenzoyl)piperidin-4-ol |

| This compound | 48% Hydrobromic Acid (HBr), Reflux | 1-(4-Hydroxybenzoyl)piperidin-4-ol |

| This compound | Aluminum Chloride (AlCl3), Pyridine, Reflux | 1-(4-Hydroxybenzoyl)piperidin-4-ol |

Transformations of the Piperidine Ring System

The piperidine ring in this compound is a hub for a variety of chemical modifications. The secondary amine within the piperidine core, once the benzoyl group is manipulated or removed, or the existing N-benzoyl group itself, can be targeted for derivatization. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

The nitrogen atom of the piperidine ring is a primary site for introducing diverse substituents through N-alkylation and N-acylation reactions. These modifications are fundamental in the synthesis of a wide array of pharmacologically active compounds.

N-Alkylation

N-alkylation of the piperidine nitrogen introduces alkyl groups, which can significantly influence the lipophilicity, basicity, and receptor-binding affinity of the parent molecule. While direct N-alkylation of this compound is not common due to the presence of the deactivating benzoyl group, deprotection to the corresponding piperidin-4-ol followed by N-alkylation and subsequent re-acylation is a viable synthetic route. Alternatively, direct N-alkylation of related 4-hydroxypiperidines is well-documented and provides a model for the potential derivatization of the title compound.

Commonly employed methods for N-alkylation of piperidines involve the reaction with alkyl halides or other alkylating agents in the presence of a base to neutralize the formed acid. The choice of solvent and base is critical for achieving high yields and minimizing side reactions. researchgate.net For instance, the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a standard procedure. researchgate.net Another effective method involves the use of sodium hydride in DMF, particularly for less reactive alkylating agents. researchgate.net

Interactive Table: Representative N-Alkylation Reactions of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp | High | researchgate.net |

| Ethyl Bromide | K₂CO₃ | DMF | Room Temp | Good | researchgate.net |

| Benzyl Bromide | NaH | THF | 0 - Room Temp | High | beilstein-journals.org |

| Propargyl Bromide | NaH | THF | Not Specified | 57 | nih.gov |

N-Acylation

N-acylation introduces an acyl group onto the piperidine nitrogen, a transformation that can be achieved under various conditions. Similar to N-alkylation, this is often performed on the de-benzoylated piperidine core. N-acylation can serve to introduce a variety of functional groups, including those that can participate in further chemical reactions. For example, N-acylation with bromoacetyl bromide furnishes an intermediate that can be further elaborated through substitution reactions. tjpr.org The Schotten-Baumann reaction, which employs an acyl chloride in the presence of an aqueous base, is a classic and effective method for N-acylation. tjpr.org

Furthermore, the synthesis of N-acylhydrazone derivatives represents another facet of N-acylation, where a hydrazide is reacted with an aldehyde or ketone. nih.gov This reaction is valuable for creating complex molecules with potential biological activities.

Interactive Table: Representative N-Acylation Reactions of Piperidine Derivatives

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propionic Anhydride | Pyridine | Not Specified | Not Specified | Good | google.com |

| 4-Chlorobenzenesulfonyl chloride | Na₂CO₃ | Water | Room Temp | Good | tjpr.org |

| 2-Bromoacetyl bromide | Na₂CO₃ | Water | Room Temp | Good | tjpr.org |

| Aromatic Aldehydes (with hydrazide) | Acetic Acid (cat.) | Ethanol (B145695) | Reflux | High | nih.gov |

The stereochemistry of the piperidine ring is a critical determinant of a molecule's biological activity. Transformations of the piperidine ring in this compound and its derivatives must, therefore, consider the spatial arrangement of substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net In the case of 4-hydroxypiperidines, the orientation of the hydroxyl group (axial or equatorial) can significantly influence the reactivity and the stereochemical outcome of subsequent reactions.

For 4-substituted piperidines, the substituent at the 4-position generally prefers the equatorial position to avoid 1,3-diaxial interactions. In the solid state, the hydroxyl group of 4-(4-chlorophenyl)piperidin-4-ol (B141385) has been observed in the axial position, with the phenyl group occupying the equatorial position. researchgate.net This preference can be influenced by hydrogen bonding and other non-covalent interactions.

The synthesis of substituted piperidin-4-ols with high stereoselectivity is an active area of research. nih.gov Gold-catalyzed cyclization reactions have been shown to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov These methods often proceed through well-defined transition states that dictate the stereochemical outcome. The choice of catalyst and reaction conditions can be tuned to favor the formation of a specific diastereomer.

When performing reactions on the piperidine ring, such as α-lithiation followed by reaction with an electrophile, the existing stereochemistry of the ring can direct the approach of the incoming reagent, leading to a diastereoselective transformation. The conformational preferences of the N-benzoyl group can also play a role in directing the stereochemical course of reactions on the piperidine ring.

Advanced Spectroscopic and Structural Characterization of N Acylated Piperidin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in identifying the different types of protons present in 1-(4-Methoxybenzoyl)piperidin-4-ol and their connectivity. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the piperidine (B6355638) ring, the methoxy (B1213986) group, and the hydroxyl group. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.

¹³C NMR for Carbon Backbone Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in assigning them to the carbonyl carbon, the aromatic carbons, the carbons of the piperidine ring, and the methoxy carbon.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the piperidine ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to. This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For this compound, HRMS would provide a highly precise mass measurement, which can be used to determine its elemental composition and confirm its molecular formula (C₁₃H₁₇NO₃).

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used for structural elucidation and identification by comparing it to spectral libraries.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The analysis of its structure—which includes a tertiary amide, a hydroxyl group, an aromatic ring, and an ether linkage—allows for the prediction of its key spectral features. By comparing with the spectra of parent molecules like piperidin-4-ol and other N-substituted derivatives, a detailed interpretation of the spectrum for this compound can be constructed. nih.govnist.gov

Key functional groups and their expected vibrational frequencies are:

O-H Stretch: The hydroxyl group (-OH) on the piperidine ring is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the methoxybenzoyl group typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹.

C=O Stretch (Amide): The carbonyl (C=O) stretch of the tertiary amide is a strong and prominent band, typically observed in the range of 1680-1630 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic ring.

C-N Stretch: The stretching vibration of the C-N bond in the amide linkage is expected in the 1400-1200 cm⁻¹ region.

C-O Stretch (Ether and Alcohol): The aryl ether (Ar-O-CH₃) will exhibit an asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-O stretch of the secondary alcohol on the piperidine ring is also expected in the 1100-1000 cm⁻¹ range.

Aromatic C=C Bending: The benzene (B151609) ring will show characteristic C=C in-plane bending vibrations in the 1600-1450 cm⁻¹ region.

A study on the related compound, 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, confirmed the presence of various stretching and bending modes of vibrations through FT-IR analysis. researchgate.net For comparison, the IR spectrum of the parent compound, piperidin-4-ol, shows characteristic absorptions for its functional groups. nih.gov Similarly, the gas-phase IR spectrum of N-benzyl-4-hydroxypiperidine provides reference points for an N-substituted piperidinol. nist.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Amide Carbonyl (C=O) | C=O Stretch | 1680-1630 |

| Aryl Ether (Ar-O-C) | C-O Asymmetric Stretch | ~1250 |

| Aryl Ether (Ar-O-C) | C-O Symmetric Stretch | ~1040 |

| Secondary Alcohol (C-OH) | C-O Stretch | 1100-1000 |

| Amide (C-N) | C-N Stretch | 1400-1200 |

X-ray Crystallography for Solid-State Structure Elucidation (Applied to Analogous Piperidine Structures)

The piperidine ring is known for its conformational flexibility, most commonly adopting a chair conformation to minimize steric strain. researchgate.net However, twist-boat conformations can also occur, particularly when bulky substituents are present. researchgate.netnih.gov For N-acylated piperidines, the conformation is influenced by the nature of the substituent on the nitrogen atom. researchgate.net

In the solid state, the crystal packing is heavily influenced by intermolecular interactions. For piperidin-4-ol and its derivatives, hydrogen bonding is a dominant force. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide carbonyl oxygen is a strong hydrogen bond acceptor.

Key structural features elucidated from analogous structures include:

Piperidine Ring Conformation: Studies on N-substituted piperidines show that the ring typically adopts a chair or a flattened-chair conformation. researchgate.net In some cases, a disorder between chair and twisted-boat conformations is observed. researchgate.net The orientation of substituents (axial vs. equatorial) is a critical factor; for instance, in some N-Boc protected piperidines, a twist-boat conformation is favored to place substituents in pseudo-equatorial positions and avoid unfavorable steric interactions. nih.gov

Intermolecular Interactions: The crystal structures of piperazine (B1678402), piperidine, and morpholine (B109124) are characterized by N-H···N hydrogen-bonded chains. ed.ac.uk In substituted piperidines, a variety of interactions stabilize the crystal lattice. These include C-H···O and C-H···π interactions. researchgate.net Hirshfeld surface analysis of related morpholine and piperidine structures reveals that packing can be dominated by weak N···H, O···H, and H···H interactions. mdpi.com In the case of this compound, strong O-H···O=C hydrogen bonds are expected, linking the hydroxyl group of one molecule to the amide carbonyl of another.

Bond Lengths and Angles: X-ray analysis of substituted piperidines shows C-C bond lengths within the ring are in the range of 1.502 to 1.599 Å, and C-N bond lengths are approximately 1.464 to 1.469 Å. researchgate.net The geometry around the nitrogen atom in N-acylated piperidines is typically trigonal planar due to the amide resonance.

The crystal structure of a minor anti-piperidine product, 14d, from a Prins fluorination reaction, confirms the stereochemistry of substitution on the piperidine ring. researchgate.net Furthermore, fragment-based X-ray crystallography has been instrumental in designing N-(4-piperidinyl) carboxamide derivatives as kinase inhibitors, highlighting the importance of understanding the three-dimensional structure and binding interactions of the piperidine moiety. nih.govnih.govacs.org

Computational Chemistry and Molecular Modeling Studies of Piperidine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict various molecular attributes and reactivity descriptors. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). amazonaws.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.govnih.gov

For piperidine (B6355638) derivatives and related structures, DFT calculations are used to determine global reactivity descriptors which predict their behavior in chemical reactions. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. amazonaws.com

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. A higher hardness value indicates lower reactivity. amazonaws.commdpi.com

Global Softness (S): The reciprocal of hardness, indicating the capacity of a system to accept electrons. amazonaws.com

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. amazonaws.commdpi.com

Studies on various heterocyclic compounds, including those with piperidine-like structures, utilize these DFT-derived parameters to provide a comprehensive overview of their molecular properties and reactivity profiles. amazonaws.com

Table 1: Representative Global Reactivity Descriptors for a Hypothetical Piperidine Derivative

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | High value suggests high stability, low reactivity nih.gov |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons amazonaws.com |

| Chemical Potential (μ) | -(I + A) / 2 | Tendency of electrons to escape from equilibrium amazonaws.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud mdpi.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; high value means high reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons mdpi.com |

This table presents a conceptual framework. Actual values are dependent on the specific molecule and the level of theory used in the calculation.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. For a flexible molecule like 1-(4-Methoxybenzoyl)piperidin-4-ol, which contains a piperidine ring, this analysis is crucial. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, other conformations like the boat and twist-boat are also possible, though generally higher in energy.

Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformations. By systematically rotating the rotatable bonds (e.g., the bond between the piperidine nitrogen and the benzoyl carbonyl group), an energy landscape can be generated. This landscape maps the potential energy for each conformation, with energy minima corresponding to the most stable conformers. Studies on related piperidine derivatives have performed complete conformational analyses to propose the most likely binding geometry of these molecules within a biological target. nih.gov Understanding the preferred conformation is essential for designing molecules that fit optimally into a receptor's binding site.

Molecular Docking Simulations for Ligand-Protein Interactions (Applied to Related Piperidine Scaffolds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of interaction between a ligand and its target protein. researchgate.netrsc.org For piperidine derivatives, docking simulations provide valuable insights into how these compounds might interact with various biological targets, such as enzymes or receptors. mdpi.comnih.gov

The process involves placing the ligand in the binding site of the protein and evaluating numerous possible orientations and conformations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. mdpi.com These simulations can reveal key molecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions (salt bridges)

π-π stacking

In studies involving piperidine scaffolds, docking has been successfully used to identify potential inhibitors for various targets. For example, piperidine derivatives have been docked into the active sites of enzymes like acetylcholinesterase and secretory glutaminyl cyclase, and receptors like the sigma-1 receptor. nih.govnih.govacs.org The results of these simulations help to explain the structure-activity relationships (SAR) observed experimentally and guide the optimization of lead compounds to enhance potency and selectivity. rsc.orgnih.gov

Table 2: Example of Molecular Docking Results for Piperidine Derivatives against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Derivative A | -8.6 | GLU 166, ASN 142 | Hydrogen Bond |

| Derivative B | -7.2 | TYR 71, ASP 228 | Hydrogen Bond, π-π Stacking |

| Derivative C | -6.2 | LYS 95 | Hydrogen Bond |

| Reference Ligand | -7.5 | GLU 166, CYS 145 | Hydrogen Bond |

Data is illustrative, based on findings for various piperidine scaffolds in studies like mdpi.com and acs.org.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies (Applied to Related Piperidine Scaffolds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.meijnrd.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. fiveable.me

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices.

3D-QSAR: These models require the 3D structures of the molecules and their alignment. They provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its interaction with a receptor. fiveable.me Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For piperidine and piperazine (B1678402) derivatives, both 2D- and 3D-QSAR models have been developed to predict their inhibitory activity against targets like acetylcholinesterase. nih.gov In a typical 3D-QSAR study, a set of molecules with known activities (the training set) is aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate these fields with biological activity. The predictive power of the model is assessed using a separate set of molecules (the test set) and through cross-validation techniques. nih.govnih.gov The resulting models, often visualized as contour maps, highlight regions where modifications to the molecular structure could lead to increased or decreased activity, thereby guiding the design of more potent compounds. researchgate.net

Table 3: Statistical Parameters for a Representative 3D-QSAR (CoMFA) Model for Piperidine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. nih.gov |

| r² (Non-cross-validated r²) | > 0.9 | Measures the correlation between predicted and actual activity for the training set. nih.gov |

| r²pred (Test set r²) | > 0.6 | Measures the predictive power of the model on an external test set. A value > 0.6 is desirable. nih.gov |

| F-statistic | High value | Indicates the statistical significance of the model. |

| Standard Error of Estimate (SEE) | Low value | Represents the deviation of the predicted values from the experimental values. |

Values and descriptions are based on general criteria for good QSAR models as reported in studies like nih.gov and researchgate.net.

Molecular Dynamics Simulations (Applied to Related Piperidine Scaffolds)

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are powerful computational tools used to study the physical behavior of complex systems, providing detailed information on the stability, conformational changes, and flexibility of ligand-protein complexes. nih.govnih.gov

In the context of piperidine derivatives, MD simulations are often performed on the top-ranked poses obtained from molecular docking. rsc.org The simulation tracks the trajectory of the complex in a simulated physiological environment (including water and ions) for a specific duration (typically nanoseconds). By analyzing this trajectory, researchers can:

Assess the stability of the ligand within the binding pocket.

Observe how the protein structure adapts to the presence of the ligand.

Identify key interactions that are maintained throughout the simulation.

Calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex over time, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. acs.org Such simulations have been instrumental in validating the binding modes of piperidine-based inhibitors and understanding the energetic features of their interaction with targets. rsc.orgnih.gov

In Silico Pharmacokinetic and Reactivity Predictions (e.g., ADMET, Chemical Hardness, Electrophilicity Index for Analogs)

A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Computational, or in silico, tools are widely used to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success and flag potential liabilities. nih.govnih.gov

For piperidine derivatives, various online servers and software packages (e.g., SwissADME, pkCSM, Pre-ADMET) can predict a wide range of ADMET parameters. researchgate.netnih.govnih.gov These predictions are based on the molecule's structure and physicochemical properties.

Table 4: Predicted ADMET and Reactivity Properties for Piperidine Analogs

| Property | Prediction Category | Relevance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High/Low | Predicts oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Yes/No | Indicates potential for CNS activity or side effects. frontiersin.org |

| Caco-2 Permeability | High/Low | An in vitro model for intestinal absorption. frontiersin.org |

| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. researchgate.net |

| hERG Inhibition | High/Low Risk | Assesses risk of cardiotoxicity. |

| Ames Toxicity | Mutagen/Non-mutagen | Predicts potential for carcinogenicity. nih.gov |

| Chemical Hardness (η) | High/Low | High hardness correlates with lower reactivity and higher stability. mdpi.com |

| Electrophilicity Index (ω) | High/Low | Indicates the ability to act as an electron acceptor. mdpi.com |

This table summarizes common in silico predictions for drug-like molecules based on findings from sources researchgate.net, nih.gov, frontiersin.org, and mdpi.com.

In addition to ADMET, reactivity descriptors derived from DFT, such as chemical hardness and the electrophilicity index, provide further insight. mdpi.com A molecule with high chemical hardness is generally more stable and less reactive, which can be a desirable trait for a drug candidate. mdpi.com These in silico predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds and guiding the design of molecules with improved drug-like profiles. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of Piperidine Derivatives with Analogous Structural Features

Impact of N-Substitutions on Biological Activity (General Piperidine (B6355638) Scaffolds)

The nitrogen atom of the piperidine ring is a common site for substitution, and the nature of the N-substituent profoundly influences the pharmacological profile of the resulting compound. The substituent can affect physicochemical properties such as basicity, lipophilicity, and solubility, as well as the molecule's ability to interact with specific biological targets. biointerfaceresearch.comresearchgate.net

Research has shown that diverse N-substituents can steer the molecule's activity towards various therapeutic areas, including cancer treatment, Alzheimer's disease, and infectious diseases. nih.govajchem-a.com For instance, in the context of Alzheimer's disease therapy, studies on N-alkylpiperidine carbamates found that derivatives with an N-benzyl moiety exhibited superior cholinesterase inhibition. nih.gov In the realm of antimycobacterial agents, SAR studies have indicated that bulky, lipophilic moieties attached to the piperazine (B1678402) nitrogen, a related heterocyclic scaffold, improved activity. mdpi.com For example, compounds with an N-benzyl or N-diphenylmethyl group showed potent inhibition of Mycobacterium tuberculosis. mdpi.com

The N-substituent is also a key determinant of receptor selectivity. In a series of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the replacement of a piperidine ring with a piperazine, thereby altering the N1 environment, was a critical factor in modulating activity at both targets. acs.org Similarly, in the development of antiviral agents, the introduction of N-substituted piperidine analogs has been a strategy to enhance activity. ijnrd.org The piperazine ring, a close structural relative of piperidine, is frequently used as a basic and hydrophilic group to optimize the pharmacokinetic properties of drug molecules. nih.gov

Influence of C4-Hydroxyl Group Modifications on Bioactivity

Replacing the C4-hydroxyl group can lead to a shift in the compound's pharmacological profile. For example, in the development of antagonists for the 5-HT2A receptor, researchers opted to replace a C4-hydroxyl group with a ketone to avoid complications arising from the chiral center of the secondary alcohol. nih.gov In a different study focused on influenza virus inhibitors, SAR investigations revealed that an ether linkage at the C4 position of the piperidine ring was critical for potent inhibitory activity. nih.gov This suggests that while the oxygen atom is important for activity, converting the hydroxyl into an ether can maintain or enhance the desired biological effect, likely by acting as a hydrogen bond acceptor while altering lipophilicity and metabolic stability. The modification or replacement of the C4-hydroxyl group is a key strategy in medicinal chemistry to fine-tune the potency, selectivity, and pharmacokinetic properties of piperidine-based ligands.

Role of Aromatic Substitutions on the Benzoyl Moiety in Ligand Binding (e.g., Methoxy (B1213986) vs. Fluoro/Chloro)

Substitutions on the aromatic ring of the benzoyl moiety have a profound effect on ligand binding by altering the electronic and steric properties of the molecule. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is considered a privileged structure in the design of atypical antipsychotics and is crucial for the orientation and anchoring of ligands to the 5-HT2A receptor. nih.gov

In a structure-activity relationship study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA, the effect of various substituents on the phenyl ring was explored. nih.gov It was found that a 4-chlorophenyl analog demonstrated potency comparable to the lead compound, whereas a 4-fluoro analog showed lower potency. nih.gov This highlights that even subtle changes in the halogen substituent (chlorine vs. fluorine) can significantly impact activity. These substitutions influence the electron density of the carbonyl group, which can be a key hydrogen bond acceptor, thereby modulating the strength of interaction with the target protein.

The following table presents data on how different para-substitutions on a phenyl ring attached to a piperidine core affect inhibitory activity against the MenA enzyme and M. tuberculosis growth.

| Compound | Para-Substitution | MenA IC₅₀ (µM) | Mtb GIC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 9 | Fluoro | 33 ± 5 | 14 ± 1 | nih.gov |

| 11 | Chloro | 22 ± 3 | 10 ± 1 | nih.gov |

The presence of an electron-donating group, such as the methoxy group in 1-(4-Methoxybenzoyl)piperidin-4-ol, versus an electron-withdrawing group like fluorine or chlorine, can reverse the electronic properties of the aromatic ring. Electron-withdrawing groups can enhance activity in some contexts, while electron-donating groups may be more beneficial in others, depending on the specific interactions within the receptor's binding pocket. mdpi.com

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of piperidine derivatives, as the three-dimensional arrangement of atoms dictates how a molecule fits into and interacts with a chiral biological target. thieme-connect.com The introduction of chiral centers into a piperidine scaffold can significantly influence its druggability, enhancing biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com

The orientation of substituents on the piperidine ring—whether they are in an axial or equatorial position—can have a pronounced impact. cdnsciencepub.com Studies on 5-substituted N-piperonyl-3-phenylpiperidine derivatives demonstrated that the basicity and lipophilicity were significantly modulated depending on whether the functional groups were in an equatorial or axial position relative to the nitrogen. researchgate.net

Further detailed SAR studies on 3,4-disubstituted piperidine-based monoamine transporter inhibitors have provided clear evidence of the profound effects of stereochemistry. In these studies, the transporter inhibitory activity of both cis and trans isomers, as well as their individual (+) and (-) enantiomers, was evaluated. The results revealed that stereochemistry was the determining factor for selectivity towards the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). For example, the (-)-cis analogues were selective for DAT/NET, while the (-)-trans and (+)-cis isomers showed selectivity for SERT or SERT/NET. utmb.edu This demonstrates that a subtle change in the spatial arrangement of the same chemical groups can completely switch the biological activity profile of the molecule.

The following table summarizes the inhibitory potencies (Kᵢ in nM) of different stereoisomers of a piperidine derivative at the three major monoamine transporters, illustrating the dramatic effect of stereochemistry on selectivity.

| Isomer | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| (+)-trans-5b | 15.7 | 1070 | 1.5 | NET/DAT Selective | utmb.edu |

| (-)-trans-5b | 168 | 12.2 | 21.8 | SERT/NET Selective | utmb.edu |

| (+)-cis-5b | 525 | 1635 | 4.1 | NET Selective | utmb.edu |

| (-)-cis-5b | 7.7 | 1170 | 1.8 | NET/DAT Selective | utmb.edu |

Exploration of Biological Targets and Mechanistic Insights for Piperidine Containing Compounds in Vitro Research

Sigma Receptor Modulators (Based on 4-Benzoylpiperidine Analogs)

The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as important targets for the development of therapeutics for neurological and psychiatric disorders. Research has shown that certain piperidine (B6355638) derivatives, particularly those with a 4-benzoylpiperidine scaffold, can act as potent modulators of these receptors.

In a study investigating dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, it was discovered that the piperidine moiety is a critical structural feature for high affinity at the σ1 receptor. acs.orgacs.orgmonash.edu A comparison between a piperazine-containing compound and its piperidine analog revealed a significant increase in σ1 receptor affinity for the piperidine derivative, with Ki values of 1531 nM and 3.64 nM, respectively. acs.orgnih.govnih.gov This highlights the importance of the piperidine core in achieving potent σ1 receptor binding. Further studies have identified several piperidine derivatives with high affinity for the σ1 receptor and promising antagonistic activity. acs.orgnih.govnih.gov

The exploration of a piperidine scaffold derived from dopamine (B1211576) D4 receptor ligands led to the identification of a class of potent sigma-1 receptor modulators. chemrxiv.org This work emphasized the key structure-activity relationship (SAR) components that differentiate between D4 and σ1 receptor activity, resulting in the discovery of multiple σ1 receptor modulators with properties suitable for further in vivo studies. chemrxiv.org

Neurotransmitter System Interactions (e.g., Cholinergic System, Histamine Receptors, Dopamine/Serotonin (B10506) Systems, based on Related Piperidine/Benzoylpiperidine Scaffolds)

Piperidine and its derivatives have been shown to interact with various neurotransmitter systems, underscoring their potential in treating a range of central nervous system disorders.

Cholinergic System: The cholinergic system is a key target in the development of therapeutics for Alzheimer's disease. Piperidine derivatives have been designed and synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and β-amyloid peptide (Aβ) aggregation. nih.gov In one study, a compound featuring a 4-chlorobenzene group demonstrated significant AChE inhibitory potency by interacting with the indole (B1671886) ring of Trp84 in the enzyme's catalytic site. nih.gov The benzylhydryl moiety of the same compound was able to cover the peripheral site of AChE, contributing to its inhibitory activity against both AChE and AChE-induced Aβ aggregation. nih.gov The piperidine ring is also a core component of clinically used psychotropic drugs like donepezil. anadolu.edu.tr

Histamine Receptors: Piperidine-based compounds have been extensively studied as histamine H3 receptor antagonists. acs.orgacs.orgmonash.edunih.govnih.govnih.gov The replacement of a piperazine (B1678402) scaffold with a piperidine ring has been shown to be a critical modification for achieving dual H3/σ1 receptor activity. acs.org Several studies have reported the synthesis and characterization of piperidine derivatives with high affinity for the H3 receptor, with some compounds exhibiting pA2 values in the nanomolar range. nih.gov These dual-acting ligands are being investigated for their potential in treating pain. acs.orgmonash.edu

Dopamine/Serotonin Systems: The monoamine transporters for dopamine (DAT) and serotonin (5-HTT) are important targets for antidepressants and drugs for other neurological conditions. Further SAR studies of piperidine-based cocaine analogs have led to the discovery of potent dopamine and serotonin reuptake inhibitors. nih.gov For instance, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was identified as a potent ligand with Ki values of 21 nM at DAT and 7.6 nM at 5-HTT. nih.gov Research into novel piperidine derivatives has also revealed antidepressant-like effects mediated by both the serotonergic and catecholaminergic systems. anadolu.edu.trresearchgate.net Pre-treatment with a serotonin-depleting agent reversed the antidepressant-like effects of some derivatives, while a catecholamine-depleting agent abolished the effects of others, indicating distinct mechanisms of action related to these neurotransmitter systems. anadolu.edu.trresearchgate.net

Antifungal and Antibacterial Activity (Based on 4-Phenylpiperidin-4-ol (B156043) Derivatives and Piperidin-4-one Derivatives)

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Piperidine derivatives, including those based on 4-phenylpiperidin-4-ol and piperidin-4-one, have demonstrated promising antifungal and antibacterial properties in vitro.

Studies on 2,6-disubstituted piperidin-4-one derivatives have shown significant antimicrobial activity. researchgate.net For instance, certain derivatives exhibited potent antibacterial action against Staphylococcus aureus and Bacillus subtilis at a concentration of 200 µg/mL, and another was highly effective against Escherichia coli at 100 µg/mL. researchgate.net The thiosemicarbazone derivatives of piperidin-4-ones have also shown enhanced antifungal activity compared to the parent compounds. biomedpharmajournal.org

Novel piperidin-4-one derivatives have been synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria. yu.edu.jo The results indicated that a thiosemicarbazone derivative displayed higher antimicrobial activity than its precursor. yu.edu.jo Furthermore, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been evaluated for their efficacy against bacterial and fungal pathogens of tomato plants, with several compounds showing significant antimicrobial activities compared to standard drugs. nih.gov

Research on 4-hydroxy-4-phenyl piperidine derivatives has also revealed antimicrobial potential. One derivative with a chloro substituent exhibited robust antifungal activity against Trichoderma when compared to amphotericin-B. researchgate.net Additionally, various piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives have been screened for their in vitro antimicrobial activities against a panel of bacteria and fungi, with some compounds showing inhibitory effects at MIC values ranging from 32 to 512 µg/mL. nih.gov

Antiviral Activity (e.g., Coronavirus Mpro inhibition for 1,4,4-trisubstituted Piperidines)

The search for effective antiviral agents is a continuous global health priority. Recent research has highlighted the potential of 1,4,4-trisubstituted piperidines as inhibitors of coronaviruses.

A detailed structure-activity relationship study of a class of 1,4,4-trisubstituted piperidines revealed their ability to block coronavirus replication in vitro. nih.govnih.gov These compounds were found to inhibit the SARS-CoV-2 main protease (Mpro or nsp5), a crucial enzyme in the viral life cycle. nih.govnih.gov While the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro. nih.govnih.gov This research identifies 1,4,4-trisubstituted piperidines as a novel class of non-covalent CoV Mpro inhibitors that warrant further development. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Ergosterol Biosynthesis Enzymes, DNA Gyrase, Lanosterol 14α-demethylase, KEAP1-NRF2 for Analogs)

Piperidine analogs have been investigated for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of diseases.

Ergosterol Biosynthesis Enzymes: Ergosterol is an essential component of fungal cell membranes, making its biosynthesis pathway a key target for antifungal drugs. A piperidine derivative, 2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride, was found to inhibit the incorporation of mevalonate (B85504) into sterols in tobacco seedlings, leading to the accumulation of squalene-2,3-epoxide. nih.gov This suggests inhibition of the enzyme responsible for cyclizing this epoxide.

DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Piperidine-4-carboxamides (P4Cs) have been identified as a novel class of inhibitors of mycobacterial DNA gyrase. nih.gov These compounds have shown bactericidal and antibiofilm activity against Mycobacterium abscessus. nih.gov Biochemical studies confirmed that P4Cs inhibit the wild-type enzyme, and resistance mutations map to the gyrA and gyrB genes that encode the DNA gyrase subunits. nih.gov

Lanosterol 14α-demethylase: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols in fungi, protozoa, and mammals. nih.govwikipedia.org It is the target of azole antifungal drugs. nih.gov Novel azole derivatives incorporating a piperidine moiety have been designed and synthesized to inhibit Candida albicans CYP51. nih.gov Some of these derivatives showed very good inhibitory activity against the enzyme, with IC50 values comparable to the clinical antifungal fluconazole. nih.gov

KEAP1-NRF2 Interaction: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular antioxidant responses. nih.gov Inhibition of the KEAP1-NRF2 protein-protein interaction can activate NRF2 and is a promising strategy for treating diseases associated with oxidative stress. nih.govresearchgate.net While direct piperidine inhibitors were not the primary focus of the provided results, the development of peptidyl and small-molecule inhibitors of this interaction is an active area of research. nih.govnih.govresearchgate.net

Medicinal Chemistry Applications and Scaffold Derivation

1-(4-Methoxybenzoyl)piperidin-4-ol as a Synthetic Intermediate for Novel Therapeutic Agents

The piperidine (B6355638) nucleus is a cornerstone in modern drug discovery, present in a multitude of pharmaceuticals across various therapeutic areas. nih.govresearchgate.net The compound this compound embodies a key structural motif, the N-acyl piperidine, which is frequently exploited in the synthesis of complex and biologically active molecules. The N-benzoylpiperidine fragment, in particular, is recognized as a privileged structure in medicinal chemistry. nih.gov This designation suggests its ability to interact with multiple biological targets, making it a valuable starting point for drug design.

The synthesis of novel therapeutic agents often involves the use of pre-functionalized building blocks like this compound. The 4-hydroxy group provides a convenient handle for further chemical modification, such as esterification, etherification, or substitution, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). Similarly, the N-(4-methoxybenzoyl) group plays a crucial role in modulating the electronic and conformational properties of the piperidine ring, which can significantly influence binding affinity and selectivity for a given biological target.

For instance, related N-substituted piperidine derivatives are key intermediates in the synthesis of potent analgesics, such as fentanyl analogues. researchgate.net In these syntheses, a pre-formed piperidine ring is elaborated upon to build the final complex molecule. researchgate.net Following this logic, this compound can serve as a readily available starting material. The methoxy (B1213986) group on the benzoyl moiety offers a site for potential modification or can influence metabolic stability and receptor interaction. Research has demonstrated the successful synthesis of various bioactive compounds, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, starting from N-substituted 4-hydrazino piperidine derivatives, further highlighting the utility of this general scaffold in creating new drugs. nih.gov

Fragment-Based Drug Design Approaches Utilizing N-Acylated Piperidine Scaffolds

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. youtube.com These initial hits are then optimized and grown or linked together to create more potent, drug-like molecules. youtube.com

The N-acylated piperidine scaffold, as exemplified by this compound, is well-suited for FBDD strategies. The core structure itself can be considered a "privileged fragment" due to the prevalence of the benzoylpiperidine motif in known bioactive compounds. nih.gov

In a typical FBDD campaign, the individual components of this compound could be explored:

The Piperidin-4-ol Fragment: This provides a hydrophilic core with a defined three-dimensional shape and a hydrogen bond donor/acceptor in the hydroxyl group.

The 4-Methoxybenzoyl Fragment: This N-acyl group provides aromatic and hydrogen bond accepting features, which can be crucial for anchoring the fragment into a binding pocket.

Once an initial fragment hit containing an N-acylated piperidine scaffold is identified, medicinal chemists can employ several optimization strategies:

Fragment Growing: The 4-hydroxyl group serves as an ideal vector for "growing" the fragment by adding new chemical substituents to explore adjacent pockets of the target protein.

Fragment Merging or Linking: If other fragments are found to bind in nearby regions, the N-acylated piperidine scaffold can be used as a central linker to connect them, leading to a significant increase in binding affinity.

A key metric in FBDD is ligand efficiency (LE), which relates the binding affinity of a compound to its size (number of heavy atoms). youtube.com Starting with smaller, efficient fragments like the N-acylated piperidine core allows for a more controlled and rational exploration of chemical space, often leading to final compounds with better physicochemical properties. youtube.com

Scaffold Hopping Strategies from Related Privileged Structures

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active molecule while retaining its biological activity. nih.govuniroma1.it This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming liabilities of an existing chemical series. nih.gov

The N-benzoylpiperidine core within this compound is considered a "privileged structure," making it an excellent candidate for scaffold hopping strategies. nih.gov There are two main ways this can be applied:

Hopping from the N-Benzoylpiperidine Scaffold: If a series of N-benzoylpiperidine derivatives shows promising activity but also undesirable properties (e.g., poor solubility, metabolic instability), chemists can design and synthesize new scaffolds that mimic the key pharmacophoric features of the original. This could involve replacing the piperidine ring with a different heterocyclic system (e.g., a pyrrolidine (B122466), morpholine (B109124), or azepane) or altering the benzoyl moiety while maintaining the spatial arrangement of key interaction points. nih.govdundee.ac.uk

Hopping to the N-Benzoylpiperidine Scaffold: Conversely, if a drug discovery program has identified a hit compound with a different scaffold, chemists might intentionally "hop" to the N-benzoylpiperidine scaffold. This is often done because privileged structures are known to have favorable drug-like properties and are more likely to yield potent and selective ligands. nih.gov

An example of a scaffold hopping exercise in the literature involved exploring various replacements for a core structure in a series of proteasome inhibitors, which included the evaluation of a piperidine-containing analogue. dundee.ac.uk This highlights the practical application of exploring different heterocyclic cores to optimize compound properties.

Development of Chemical Probes and Tool Compounds

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in a cellular or organismal context. Tool compounds are similar, providing a means to test a biological hypothesis. The development of such tools is critical for target validation and understanding disease mechanisms.

This compound serves as an excellent starting point for the development of chemical probes for several reasons:

Defined Structure and Functionality: The compound has a well-defined three-dimensional structure and possesses functional groups (the hydroxyl and carbonyl groups) that can be used for conjugation.

Privileged Scaffold: Its N-benzoylpiperidine core is known to interact with various biological targets, increasing the likelihood that a probe based on this scaffold will find a binding partner. nih.gov

To transform this compound into a chemical probe, it could be derivatized in a number of ways:

Affinity-Based Probes: The molecule could be appended with a reactive group to allow for covalent labeling of the target protein.

Tagged Probes: A reporter tag, such as a fluorophore (e.g., FITC) or a biotin (B1667282) molecule, could be attached, typically at the 4-position via the hydroxyl group. This would enable visualization of the target protein by microscopy or its isolation for identification through techniques like affinity purification followed by mass spectrometry.

Furthermore, simpler derivatives can serve as valuable tool compounds. For example, the related compound 4-hydroxypiperidine (B117109) has been used as a substrate in studies of N-methylation reactions to produce 1-methyl-4-piperidinol, a simple tool compound for exploring specific enzyme activities. acs.org In silico prediction methods can also be used to forecast the potential biological targets of new piperidine derivatives, guiding their development and use as tool compounds for preclinical studies. clinmedkaz.org

常见问题

Q. What are the established synthetic methodologies for 1-(4-Methoxybenzoyl)piperidin-4-ol, and what factors critically influence reaction efficiency?

The synthesis typically involves nucleophilic substitution between piperidine derivatives and 4-methoxybenzoyl chloride. Key steps include:

- Acylation : Reaction under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Purification : Column chromatography or recrystallization to isolate the product. Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C optimal), and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the piperidine ring conformation, methoxybenzoyl substitution, and hydroxyl group position. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C13H17NO3) and detects fragmentation patterns .

Q. What are the primary biological targets and mechanisms proposed for this compound?

- Targets : Enzymes (e.g., serine/threonine kinases) and receptors (e.g., CCR5).

- Mechanisms : Competitive inhibition via the methoxybenzoyl group binding to active sites or allosteric modulation through piperidine ring interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in synthesizing derivatives?

- Catalysts : Rhodium(I) complexes enable dearomatization/hydrogenation steps, achieving >90% diastereoselectivity .

- Solvent Effects : Use ethanol or acetone to stabilize transition states.

- Temperature Gradients : Gradual cooling (e.g., 0°C to room temperature) minimizes side reactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Systematic approaches include:

- Comparative Assays : Standardize protocols (e.g., fixed IC50 measurement conditions).

- Structural Analogs Analysis : Compare substituent effects (see Table 1).

- Computational Validation : Molecular docking (AutoDock Vina) to predict binding affinities .

Table 1 : Substituent Impact on Biological Activity

| Substituent (R) | Activity Profile | Key Interaction |

|---|---|---|

| 4-Methoxy (this compound) | Antimalarial (IC50: 2.1 µM) | Hydrogen bonding with PfATP6 |

| 4-Hydroxy | CCR5 antagonism (Ki: 0.8 nM) | π-Stacking with receptor |

| 4-Chloro | Enhanced metabolic stability | Hydrophobic pocket binding |

| Data derived from comparative studies . |

Q. What computational strategies model the compound’s binding interactions?

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions at catalytic sites.

- SAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity .

Q. How do structural modifications influence pharmacokinetics?

- Methoxy Group Replacement : Fluorine substitution () increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.

- Piperidine Ring Modifications : N-methylation reduces hepatic clearance by 40% via CYP3A4 inhibition .

Q. What quality control parameters ensure batch consistency during synthesis?

- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- Critical Parameters : Reaction temperature (±2°C tolerance), solvent dryness (Karl Fischer titration <50 ppm H2O) .

Methodological Notes

- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

- Synthetic Optimization : Design of Experiments (DoE) software (e.g., MODDE) to statistically optimize yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。